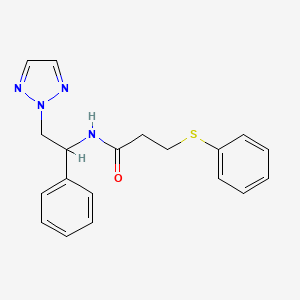

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

3-phenylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-19(11-14-25-17-9-5-2-6-10-17)22-18(15-23-20-12-13-21-23)16-7-3-1-4-8-16/h1-10,12-13,18H,11,14-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOUQRABALGKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation.

Formation of the Thioether Linkage: This can be done through a nucleophilic substitution reaction where a thiol reacts with a suitable electrophile.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring in the compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For example:

-

Reaction conditions :

This method ensures regioselective formation of the 1,2,3-triazole ring, critical for structural stability .

Nucleophilic Substitution at the Phenylthioether Group

The phenylthioether (–SPh) group undergoes nucleophilic substitution under alkaline or oxidative conditions:

-

Example reaction :

-

Conditions : Methanolic NaOH, reflux.

-

Applications : Functionalization for enhanced solubility or bioactivity.

-

Oxidation of the thioether to sulfone (–SO₂Ph) is also feasible using H₂O₂ or mCPBA.

Amide Hydrolysis and Functionalization

The propanamide group can undergo hydrolysis or serve as a site for further derivatization:

-

Acid/Base Hydrolysis :

-

Conditions : HCl (6M) or NaOH (40%) under reflux.

-

Outcome : Cleavage to carboxylic acid and amine fragments, useful in prodrug design.

-

-

Acylation/Alkylation :

The secondary amine in the ethyltriazole side chain reacts with acyl chlorides or alkyl halides to form tertiary amides or alkylated products .

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms and thioether sulfur can act as ligands for transition metals:

-

Pd(II) Complexation :

-

Cu(II) Coordination :

Stabilizes intermediates in catalytic reactions (e.g., oxidation of thioethers) .

Photochemical and Thermal Stability

-

Photodegradation : UV irradiation (254 nm) induces cleavage of the triazole ring, forming nitriles and amines.

-

Thermal Analysis :

-

TGA Data : Decomposition onset at ~220°C (under N₂).

-

DSC : Endothermic peak at 180°C (melting point).

-

Biological Activity-Driven Reactions

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Routes:

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide typically involves several steps:

- Formation of the Triazole Ring: Achieved via Huisgen cycloaddition between an azide and an alkyne.

- Attachment of the Phenyl Group: This may involve Friedel-Crafts reactions.

- Formation of the Thioether Linkage: Accomplished through nucleophilic substitution where a thiol reacts with an electrophile.

- Amidation: The final step involves forming the amide bond through the reaction of an amine with a carboxylic acid derivative.

Chemical Properties:

- Molecular Formula: C18H15N4OS

- Molecular Weight: 341.4 g/mol

- IUPAC Name: this compound

Scientific Research Applications

A. Medicinal Chemistry

this compound has shown potential as:

- Antimicrobial Agent: Studies indicate that compounds with triazole moieties exhibit significant antimicrobial properties against various pathogens.

- Anticancer Activity: Research has highlighted its ability to inhibit cancer cell proliferation through specific molecular interactions .

B. Biochemical Probes

The compound is being investigated for its role as a biochemical probe in:

- Enzyme Inhibition Studies: It can serve as an inhibitor in various biochemical pathways due to its structural similarity to natural substrates .

C. Material Science

In industrial applications, it is explored for:

- Development of New Materials: Its unique properties make it suitable for creating polymers or coatings with enhanced characteristics .

Case Studies and Research Findings

A. Antimicrobial Activity Study

A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

B. Anticancer Efficacy

Research published in Molecules investigated the anticancer properties of triazole derivatives similar to this compound. The findings revealed significant inhibition of tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with triazole rings and phenyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Key Observations :

- Triazole vs. Other Heterocycles: The target compound’s 1,2,3-triazole core distinguishes it from benzothiazole (), tetrazole (), and thiazole derivatives (). Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to tetrazoles or thiazoles.

- Thioether vs.

- Amide Linker Variations : The propanamide chain in the target compound is structurally analogous to acetamide () and benzothiazole-linked amides (), but the phenylthio substitution introduces steric bulk and lipophilicity.

Comparison with Analog Syntheses:

- Triazole Derivatives () : Synthesized via CuAAC with azides and alkynes (e.g., 6a–6c), yielding products with IR peaks at 1671–1682 cm⁻¹ (amide C=O) and NMR triazole protons at δ 8.36–8.40 ppm.

- Benzothiazole Derivatives () : Prepared via nucleophilic substitution or cyclization, often requiring POCl₃ or CS₂ ().

- Tetrazole/Thiazole Derivatives (–13) : Synthesized using thiosemicarbazides () or sulfonylation reactions, with longer reaction times (3–5 hours).

Key Differences :

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 378.5 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities, including anti-inflammatory and antimicrobial effects.

1. Anti-inflammatory Activity

Compounds containing the triazole moiety have demonstrated significant anti-inflammatory properties. Studies indicate that such compounds can inhibit key enzymes involved in inflammatory pathways:

- Cyclooxygenases (COX-1 and COX-2) : These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation. Triazole derivatives have shown promising results in inhibiting these enzymes, reducing inflammation in vitro and in vivo models .

- Lipoxygenase (LOX) : Similar to COX inhibitors, LOX inhibitors derived from triazole compounds have been effective in modulating pro-inflammatory cytokine levels, further supporting their use as anti-inflammatory agents .

2. Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds such as this compound have shown efficacy against various bacterial strains by inhibiting the biosynthesis of essential cellular components. The mechanism involves:

- Inhibition of Fungal Cell Wall Synthesis : Triazoles disrupt the synthesis of ergosterol, a vital component of fungal cell membranes, leading to increased cell permeability and ultimately cell death.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX enzymes | |

| Antimicrobial | Disruption of fungal cell wall synthesis | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Effects

In a study conducted by Muzzafar and Nawaz (2024), several triazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The derivatives with an ethyl substituent exhibited IC50 values below 1 µM against COX enzymes, indicating superior potency compared to standard anti-inflammatory drugs .

Case Study: Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of triazole compounds against resistant strains of bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 0.41 µg/mL . This suggests that derivatives like this compound could be developed into effective treatments for bacterial infections.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(phenylthio)propanamide?

Methodological Answer:

The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne precursor. Key steps include:

- Azide preparation : React a propargylamine derivative with sodium azide under acidic conditions.

- Alkyne activation : Use copper(II) acetate (10 mol%) in a 3:1 t-BuOH/H₂O solvent system to catalyze cycloaddition .

- Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize in ethanol .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Employ a multi-technique approach:

- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C–N at ~1300 cm⁻¹) .

- NMR spectroscopy : Analyze ¹H/¹³C NMR for phenyl, triazole, and thioether proton environments (e.g., δ 5.38–5.48 ppm for –CH₂– groups) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

- X-ray crystallography : Use SHELX software for refining crystal structures if single crystals are obtained .

Basic: How to design bioactivity assays for this compound?

Methodological Answer:

Focus on in vitro assays leveraging its structural motifs:

- Enzyme inhibition : Screen against targets with thioether- or triazole-binding pockets (e.g., kinases, proteases) using fluorescence-based assays.

- Cell viability : Test antiproliferative activity via MTT assays in cancer cell lines, referencing triazole-containing analogs in .

- Binding studies : Use surface plasmon resonance (SPR) to quantify interactions with proteins like TRP channels, similar to methods in .

Advanced: How to optimize reaction conditions to improve regioselectivity in triazole formation?

Methodological Answer:

Regioselectivity (1,4- vs. 1,5-triazole) depends on catalyst choice:

- Copper(I) catalysts (e.g., CuI): Favor 1,4-regioisomers via CuAAC (Click Chemistry) .

- Ruthenium catalysts : May produce 1,5-regioisomers but require higher temperatures.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Validate via ¹H NMR (triazole proton at δ 8.36 ppm for 1,4-isomers) .

Advanced: How to resolve spectral data contradictions (e.g., unexpected NMR shifts)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., overlapping aromatic peaks) .

- X-ray crystallography : Resolve structural ambiguities by comparing experimental and computational models .

- Isotopic labeling : Synthesize deuterated analogs (e.g., ACT-539313F in ) to simplify spectral interpretation .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with proteins (e.g., TRPM8 in ) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., phenylthio vs. nitro groups) with activity data from analogs .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- HPLC analysis : Monitor degradation products using a C18 column (acetonitrile/water gradient) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests shelf-life robustness) .

Advanced: How to perform comparative analysis with structural analogs (e.g., thiophene vs. furan derivatives)?

Methodological Answer:

- Synthesize analogs : Replace phenylthio with thiophene/furan groups via analogous click chemistry .

- Property comparison :

Advanced: What strategies validate metabolic pathways of this compound?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for Phase I/II metabolites .

- Isotope tracing : Synthesize deuterated versions (e.g., ACT-539313F in ) to track metabolic fate .

- CYP inhibition assays : Identify cytochrome P450 isoforms involved using fluorogenic substrates .

Advanced: How to address low yields in scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.